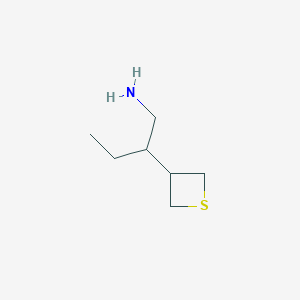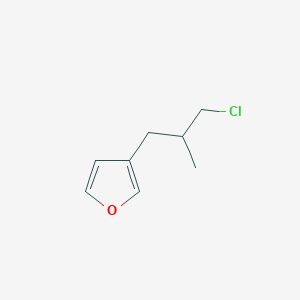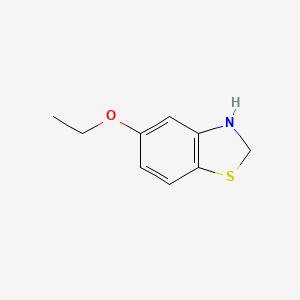![molecular formula C11H17NO B13190944 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)
6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-1-oxaspiro[26]nonane-2-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₇NO It is characterized by a spirocyclic structure, which includes an oxaspiro ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the following steps:
Formation of the Spirocyclic Ring: The initial step involves the formation of the spirocyclic ring system. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction. A suitable leaving group on the spirocyclic ring is replaced by a cyanide ion (CN⁻) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors provide controlled environments for the cyclization and substitution reactions.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed under basic conditions.
Major Products
Oxidation: Products may include 6-Ethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid or 6-Ethyl-1-oxaspiro[2.6]nonane-2-one.
Reduction: The major product is 6-Ethyl-1-oxaspiro[2.6]nonane-2-amine.
Substitution: Products depend on the nucleophile used, such as 6-Ethyl-1-oxaspiro[2.6]nonane-2-azide or 6-Ethyl-1-oxaspiro[2.6]nonane-2-methanol.
Aplicaciones Científicas De Investigación
6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Ethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
6-Ethyl-1-oxaspiro[2.6]nonane-2-amine: Similar structure but with an amine group instead of a nitrile group.
6-Ethyl-1-oxaspiro[2.6]nonane-2-azide: Similar structure but with an azide group instead of a nitrile group.
Uniqueness
6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile is unique due to its combination of a spirocyclic ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
6-ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-2-9-4-3-6-11(7-5-9)10(8-12)13-11/h9-10H,2-7H2,1H3 |
Clave InChI |
PJXZKGFNDRFMHK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC2(CC1)C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13190878.png)

![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)

![([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13190918.png)



![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)
![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)


